Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a chemical compound with the molecular formula and a molecular weight of 236.27 g/mol. It is classified as an amino acid derivative, specifically a methyl ester of a benzoic acid derivative that incorporates an oxetane ring. This compound is notable for its potential applications in medicinal chemistry due to the presence of the oxetane moiety, which can enhance biological activity and bioavailability.
The compound is cataloged under CAS number 2230200-74-3, and it is available in high purity (97%) from various chemical suppliers . It falls under the category of bioactive small molecules, often utilized in pharmaceutical research for its structural characteristics that may confer unique properties in drug development.
The synthesis of methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate typically involves several key steps:
The yield and purity of the final product can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence. For instance, acetonitrile has been noted to provide favorable yields in related synthesis processes .
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate primarily involves its interaction with biological targets such as enzymes or receptors. The amino group facilitates hydrogen bonding with target sites, while the oxetane ring may influence conformational dynamics, enhancing binding affinity and specificity .
Research indicates that compounds containing oxetane structures often exhibit improved metabolic stability and bioactivity compared to their non-cyclic counterparts. This characteristic makes them valuable in drug design and development.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and High Performance Liquid Chromatography (HPLC) are commonly employed to characterize these properties and confirm purity .
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has potential applications in various scientific fields:
The synthesis of methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate critically depends on the chiral integrity of the oxetane precursor, typically (2S)-oxetan-2-ylmethanamine. The (2S) configuration is indispensable for biological activity, as stereoinversion at this center diminishes receptor binding affinity in downstream pharmaceutical applications such as GLP-1 agonists [1]. Modern routes leverage enantiopure oxetane building blocks synthesized via kinetic resolution or asymmetric catalysis to secure high stereopurity. The oxetane ring’s strained conformation enhances metabolic stability and aqueous solubility (predicted logP ~1.5), but also introduces synthetic challenges during amide coupling due to potential ring strain-induced side reactions [1] [5].
Table 1: Key Chiral Oxetane Precursors and Their Characteristics
Precursor Name | Synthetic Route | Stereochemical Purity | Key Applications |
---|---|---|---|
(2S)-Oxetan-2-ylmethanamine | Azide reduction of chiral azidomethyloxetane | >98% ee | Direct amination of benzoate intermediates |
(2S)-Oxetan-2-ylmethyl nosylate | SN₂ displacement with ammonia | >99% ee | Protected amine introduction |
A predominant synthetic pathway involves azide chemistry for nitrogen introduction, as exemplified in patent WO2021118906A1 [5]. The sequence begins with (S)-oxetane-2-carbaldehyde conversion to azidomethyloxetane via Mitsunobu reaction or nucleophilic substitution with sodium azide. Subsequent Staudinger reduction or catalytic hydrogenation (Pd/C, H₂) yields the chiral amine without racemization. This amine then undergoes nucleophilic aromatic substitution (SNAr) with methyl 3-fluoro-4-nitrobenzoate or similar activated aryl halides, yielding intermediates like methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (CAS 2230200-72-1) [3]. Final reduction of the nitro group employs catalytic hydrogenation (Pd/C or Pd(OH)₂) or chemical reductants (SnCl₂/HCl), achieving >95% conversion to the target amino compound. Hydrogenation conditions (10–50 psi H₂, 25–50°C) are optimized to prevent oxetane ring opening or over-reduction, typically affording 80–85% isolated yield [5] [1].
Esterification serves as a pivotal step, executed either early (pre-amination) or late (post-amination) in the synthesis. The most efficient protocol esterifies 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoic acid using methanol under acid catalysis (conc. H₂SO₄ or p-toluenesulfonic acid) at 60–70°C for 12–24 hours [1]. Alternative methods include:
Notably, early esterification (e.g., starting from methyl 4-nitro-3-aminobenzoate) simplifies purification but risks ester hydrolysis during subsequent steps [3] [5].
Table 2: Esterification Methods Comparative Analysis
Method | Reaction Conditions | Yield (%) | Purity Challenges |
---|---|---|---|
Acid-Catalyzed (H₂SO₄/MeOH) | 60–70°C, 24h | 80–85 | Requires neutralization |
DCC/DMAP in DCM | 0–25°C, 2h | 90–95 | DCU removal essential |
Acyl Chloride (SOCl₂ then MeOH) | Reflux, 2h + 0°C, 1h | 75–80 | Moisture-sensitive steps |
Patent WO2021118906A1 discloses a streamlined route to chiral oxetan-2-ylmethanamine derivatives, emphasizing dibenzyl protection strategies to prevent undesired side reactions during azide reduction [5]. Key innovations include:
Alternative routes from commercial sources employ direct SNAr of methyl 4-nitro-3-fluorobenzoate with unprotected (2S)-oxetan-2-ylmethanamine, albeit with moderate yields (70–75%) due to competing hydrolysis [3] [1]. The patent route reduces total steps from five to three, enhancing overall yield from 45% to 68%.
Table 3: Patent vs. Alternative Synthetic Route Performance
Parameter | WO2021118906A1 Route | Conventional Azide Route |
---|---|---|
Key Intermediate | N-Dibenzyl-oxetan-2-ylmethanamine | (2S)-Azidomethyloxetane |
Total Steps | 3 | 5 |
Overall Yield | 68% | 45% |
Racemization Risk | Minimal (protected amine) | Moderate (azide reduction) |
Catalyst Loading | 5–10% Pd/C | 1–3% Pd/C |
Emerging methodologies focus on green chemistry alternatives, such as enzymatic esterification and copper-catalyzed azide-alkyne cycloadditions (CuAAC) to bypass azide intermediates, though industrial adoption remains limited [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: